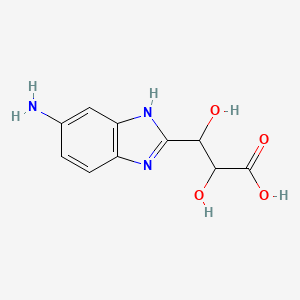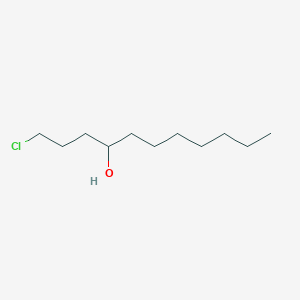![molecular formula C8H12O3 B13898097 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13898097.png)
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyspiro[33]heptane-2-carboxylic acid is a chemical compound with the molecular formula C8H12O3 It is characterized by a spirocyclic structure, which consists of two rings sharing a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethyl diazoacetate in the presence of a catalyst to form a spirocyclic intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the desired product. The reaction conditions typically include:
Catalyst: Rhodium or copper-based catalysts
Solvent: Dichloromethane or toluene
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Lithium aluminum hydride in ether, reflux conditions
Substitution: Thionyl chloride in dichloromethane, room temperature
Major Products
Oxidation: Formation of 2-oxospiro[3.3]heptane-2-carboxylic acid
Reduction: Formation of 2-hydroxyspiro[3.3]heptane-2-methanol
Substitution: Formation of 2-chlorospiro[3.3]heptane-2-carboxylic acid
Aplicaciones Científicas De Investigación
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a scaffold for the development of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Hydroxyspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes such as cyclooxygenase. The spirocyclic structure may also facilitate binding to specific receptors or enzymes, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyspiro[4.4]nonane-2-carboxylic acid
- 2-Hydroxyspiro[5.5]undecane-2-carboxylic acid
- 2-Hydroxyspiro[3.4]octane-2-carboxylic acid
Uniqueness
2-Hydroxyspiro[3.3]heptane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
2-hydroxyspiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-6(10)8(11)4-7(5-8)2-1-3-7/h11H,1-5H2,(H,9,10) |
Clave InChI |
ABMRLEVFESKPCP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CC(C2)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-5-yl)piperazine-1-carboxylate](/img/structure/B13898032.png)
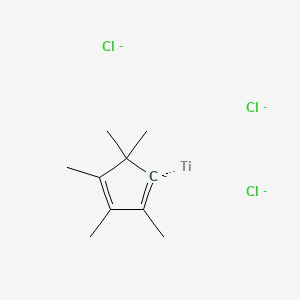
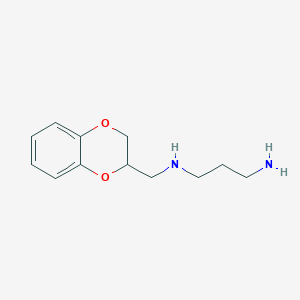


![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
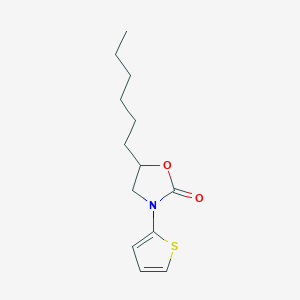
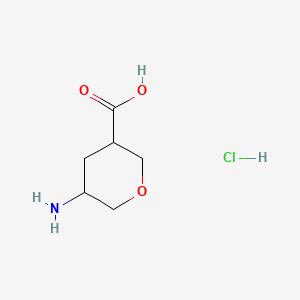
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)

